molecular formula C16H28ClNO2 B1295633 1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride CAS No. 5790-40-9

1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride

Cat. No.: B1295633
CAS No.: 5790-40-9
M. Wt: 301.9 g/mol
InChI Key: HCRQFQGEYOXNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride is a chemical compound with the molecular formula C12H20ClNO. This compound is known for its unique structure, which includes an isopropylamino group and a thymyloxy group attached to a propanol backbone. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride involves several steps. One common method includes the reaction of isopropylamine with a suitable epoxide to form the isopropylamino group. This intermediate is then reacted with thymol in the presence of a base to introduce the thymyloxy group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropylamino or thymyloxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The isopropylamino group can interact with enzymes or receptors, modulating their activity. The thymyloxy group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride can be compared with other similar compounds, such as:

    1-(Isopropylamino)-2-phenylpropan-2-ol hydrochloride: This compound has a similar isopropylamino group but differs in the aromatic substituent.

    1-(Isopropylamino)-3-(methoxy)-2-propanol hydrochloride: This compound has a methoxy group instead of a thymyloxy group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(5-methyl-2-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.ClH/c1-11(2)15-7-6-13(5)8-16(15)19-10-14(18)9-17-12(3)4;/h6-8,11-12,14,17-18H,9-10H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRQFQGEYOXNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CNC(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973495
Record name 1-[5-Methyl-2-(propan-2-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5790-40-9
Record name 2-Propanol, 1-(isopropylamino)-3-(thymyloxy)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005790409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[5-Methyl-2-(propan-2-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.